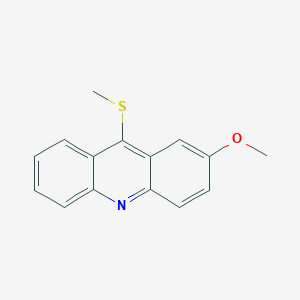

2-Methoxy-9-(methylthio)acridine

Description

Structure

3D Structure

Properties

CAS No. |

106897-39-6 |

|---|---|

Molecular Formula |

C15H13NOS |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

2-methoxy-9-methylsulfanylacridine |

InChI |

InChI=1S/C15H13NOS/c1-17-10-7-8-14-12(9-10)15(18-2)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3 |

InChI Key |

BFTQCFXYPAPNFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SC |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements

Advanced Synthetic Methodologies

While functionalization of a pre-existing acridine (B1665455) ring is a common strategy, several advanced synthetic methodologies focus on the construction of the acridine ring itself with the desired substitution pattern.

The [4+2] annulation, or Diels-Alder type reaction, represents a powerful tool for the construction of the acridine skeleton. In this approach, a suitable diene and dienophile react to form the central heterocyclic ring. For the synthesis of acridines, this often involves the reaction of an aryne with a 2-aminoaryl ketone. ijpcbs.comlibretexts.org

The aryne, generated in situ, acts as the dienophile, while the 2-aminoaryl ketone provides the four-atom component. The reaction proceeds through a [4+2] cycloaddition followed by aromatization to yield the substituted acridine. To synthesize a 2-methoxyacridine derivative via this method, a 2-aminoaryl ketone bearing a methoxy (B1213986) group at the appropriate position would be required. The Larock group has developed a method using arynes generated from o-(trimethylsilyl)aryl triflates for the synthesis of various acridines. ijpcbs.com

Table 2: Key Features of [4+2] Annulation for Acridine Synthesis

| Reactant 1 | Reactant 2 (Aryne Precursor) | Catalyst/Reagent | Key Transformation | Reference |

| 2-Aminoaryl Ketones | o-(trimethylsilyl)aryl triflates | CsF | [4+2] Annulation | ijpcbs.comlibretexts.org |

| 3-Nitroindole | Allenoates | Chiral Phosphine | [4+2] Annulation | nih.gov |

Friedel-Crafts reactions provide another avenue for constructing the acridine ring system. jsynthchem.combeilstein-journals.org Intramolecular Friedel-Crafts acylation or alkylation is a key step in several named reactions for acridine synthesis, such as the Bernthsen acridine synthesis. More recent developments have focused on metal-catalyzed tandem reactions that involve an intermolecular arylation followed by an intramolecular Friedel-Crafts-type cyclization.

For instance, a modular synthesis of acridine derivatives has been developed using the reaction of o-acylanilines with diaryliodonium salts, which proceeds through a tandem arylation/Friedel-Crafts reaction. A copper-catalyzed approach has also been reported for the synthesis of acridines from o-aminoaryl ketones and arylboronic acids, involving an intermolecular Chan-Lam cross-coupling followed by an intramolecular Friedel-Crafts-type reaction. To apply this to the synthesis of 2-methoxyacridine derivatives, starting materials with the methoxy substituent would be employed.

Condensation reactions are fundamental to the synthesis of the acridine scaffold. The classic Bernthsen acridine synthesis involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid like zinc chloride. To obtain a 2-methoxy substituted acridine, a correspondingly substituted diphenylamine would be used.

Modern variations of condensation reactions often employ more efficient catalysts and reaction conditions. For example, one-pot multi-component reactions have been developed for the synthesis of acridine derivatives. nih.gov These reactions often involve the condensation of an aldehyde, an aniline (B41778) derivative, and a 1,3-dicarbonyl compound. A study on the synthesis of acridinedione derivatives utilized a Knoevenagel-type condensation mechanism. core.ac.uk By selecting an aniline with a methoxy group, this methodology can be adapted for the synthesis of 2-methoxyacridine derivatives.

Purification and Isolation Techniques for Substituted Acridines

The purification of substituted acridines is a crucial step following their synthesis. The choice of method depends on the physical and chemical properties of the target compound and the nature of the impurities present. Generally, a combination of chromatography and recrystallization is utilized to obtain the final product in high purity.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone technique for the separation and purification of acridine derivatives from reaction mixtures. mdpi.com The selection of the stationary and mobile phases is tailored to the specific polarity and functional groups of the acridine compound.

Column Chromatography: This is the most widely used primary purification method for substituted acridines. nih.govresearchgate.netclockss.org Both silica (B1680970) gel and neutral aluminum oxide are common stationary phases. nih.govnih.gov The crude product is typically loaded onto the column and eluted with a solvent system of appropriate polarity. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate the desired compound from byproducts and unreacted starting materials. jsynthchem.com

For acridine derivatives with limited solubility, dry loading onto an inert support like celite can be an effective alternative to traditional wet loading. chemicalforums.com In a specific instance involving a conjugate with a 2-methoxyacridine core, a two-step chromatographic purification was employed. Initial purification was performed using column chromatography with a mobile phase of dichloromethane, methanol (B129727), and ammonium (B1175870) hydroxide, followed by further purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov

Table 1: Examples of Column Chromatography Conditions for Acridine Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate | Acridine analogues | clockss.org |

| Neutral Aluminum Oxide | Dichloromethane / Methanol | Pyrido[2,3,4-kl]acridines | nih.gov |

| Silica Gel | Petroleum Ether / Ethyl Acetate | General acridine compounds | jsynthchem.comgoogle.com |

| Neutral Aluminum Oxide | Chloroform / Toluene | 2-Methoxy-9-chloroacridine | nih.gov |

| Silica Gel | Dichloromethane / Methanol / Ammonium Hydroxide | VDAT–acridine conjugate | nih.gov |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for both the analysis of purity and the preparative purification of acridine derivatives. acs.org Reverse-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) can be used for the analysis of methylacridine. sielc.com HPLC is also invaluable for the separation of enantiomers (chiral resolution) of acridine compounds when a suitable chiral stationary phase is used. researchgate.net In the purification of a 2-(benzyloxy)–7-methoxy-9-(piperidin-4-ylthio)acridine, a Waters Auto Purification LC/MS system was utilized for final purification. elifesciences.org

Recrystallization and Precipitation Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds and is often the final step in obtaining highly pure acridine derivatives. ekb.egresearchgate.net The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Mixed solvent systems, such as ethanol (B145695) and water, are frequently used to achieve the desired solubility characteristics. researchgate.net

Precipitation is another method used for isolation. This can be induced by changing the solvent composition to decrease the solubility of the product or by altering the pH to neutralize a charged species, causing it to precipitate out of the solution. For example, adding a non-polar solvent like ether to a solution of an acridine derivative in a more polar solvent like methanol can cause the compound to precipitate. google.com Similarly, adjusting the pH of a solution containing an acridine salt can lead to the precipitation of the free base. google.com

Table 2: Recrystallization and Precipitation Solvents for Acridine Derivatives

| Method | Solvent/Reagent | Compound Type | Reference |

|---|---|---|---|

| Recrystallization | Ethanol / Water | 1,8-Dioxodecahydroacridines | researchgate.net |

| Recrystallization | Diluted Alcohol | Amino-acridine derivatives | google.com |

| Recrystallization | Ethanol | Acridine dione (B5365651) derivatives | researchgate.net |

| Precipitation | Addition of Acetone to Alcoholic HCl solution | Acridine hydrochloride salts | google.com |

| Precipitation | Addition of Ammonia | Amino-acridine derivatives | google.com |

Chemical Reactivity and Mechanistic Investigations

Reactivity at the C-9 Position of the Acridine (B1665455) Ring

The C-9 position of the acridine ring is electronically deficient due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This makes it highly susceptible to nucleophilic attack, a characteristic feature of acridine chemistry. thieme-connect.de

Aromatic nucleophilic substitution (SNAr) at the C-9 carbon is a key reaction for the functionalization of acridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a tetrahedral Meisenheimer-like intermediate. chemrxiv.org The rate of this substitution is strongly influenced by the nature of the substituents on the acridine ring and the solvent used. chemrxiv.org For 2-Methoxy-9-(methylthio)acridine, the methoxy (B1213986) group at the C-2 position acts as an electron-donating group, which can influence the electron density of the ring and thereby the rate of nucleophilic attack compared to unsubstituted acridines.

The general pathway for a nucleophilic attack at the C-9 position by a nucleophile (Nu⁻) is as follows:

Addition Step: The nucleophile attacks the electrophilic C-9 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate, often referred to as a Meisenheimer complex.

Elimination Step: The leaving group, in this case, the methylthio group (⁻SCH₃), is expelled, and the aromaticity of the acridine ring is restored, yielding the 9-substituted product.

Kinetic studies on related 9-substituted acridines have shown that the reaction rates are highly dependent on the stability of the intermediate and the leaving group's ability. thieme-connect.de The methylthio group is a reasonably good leaving group, facilitating these substitution reactions.

The substitution at the C-9 position can also occur via ligand exchange reactions. Studies on 9-aminoacridine (B1665356) derivatives have demonstrated that they can undergo reversible amine exchange reactions under near-physiological conditions. researchgate.net This process is thermodynamically controlled and proceeds through an unstable hemiaminal intermediate. chemrxiv.org

A similar principle applies to this compound, where the methylthio group can be exchanged with other nucleophiles. This exchange is an equilibrium process, and the position of the equilibrium is determined by the relative nucleophilicity and basicity of the incoming nucleophile and the outgoing methanethiolate (B1210775) leaving group.

| Reactant | Nucleophile (Nu⁻) | Product | Reaction Type |

| This compound | R-NH₂ (Amine) | 2-Methoxy-9-(alkylamino)acridine | Nucleophilic Substitution |

| This compound | RO⁻ (Alkoxide) | 2-Methoxy-9-alkoxyacridine | Nucleophilic Substitution |

| This compound | R-SH (Thiol) | 2-Methoxy-9-(alkylthio)acridine | Thiol Exchange |

Transformations of the Methylthio Group

The methylthio group itself is a versatile functional handle that can undergo several chemical transformations, providing pathways to further derivatization.

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidation reactions significantly alter the electronic properties of the substituent, turning the electron-donating methylthio group into strongly electron-withdrawing methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups. rsc.org This change in electronic character can, in turn, affect the biological activity and further reactivity of the acridine molecule. researchgate.net

Common oxidizing agents used for these transformations include meta-chloroperoxybenzoic acid (m-CPBA) and magnesium monoperoxyphthalate (MMPP). researchgate.netrsc.org The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent.

To Sulfoxide: this compound + 1 equivalent of oxidant → 2-Methoxy-9-(methylsulfinyl)acridine

To Sulfone: this compound + ≥2 equivalents of oxidant → 2-Methoxy-9-(methylsulfonyl)acridine

| Starting Material | Oxidizing Agent | Product |

| Acridine Thioether | m-CPBA (1 eq.) | Acridine Sulfoxide |

| Acridine Thioether | m-CPBA (≥2 eq.) | Acridine Sulfone |

| Acridine Thioether Conjugate | MMPP | Acridine Sulfoxide Conjugate |

Desulfurization reactions involve the cleavage of the carbon-sulfur bond, leading to the removal of the sulfur-containing group. While specific examples for this compound are not extensively documented, general methods for the desulfurization of aryl thioethers are well-established. These methods often involve reductive cleavage using reagents like Raney nickel or proceed through oxidative desulfurization protocols. researchgate.netrsc.org Electrochemical methods have also been developed for the hydrodesulfurization of aryl alkyl thioethers, proceeding via alkyl radical intermediates. chemrxiv.org Such a reaction on this compound would yield 2-methoxyacridine.

The methylthio group can serve as a precursor for other functional groups. A notable example is its use in the synthesis of vinyl derivatives. This transformation typically proceeds in a two-step sequence. First, the methylthio group is oxidized to the corresponding sulfoxide. The resulting 2-methoxy-9-(methylsulfinyl)acridine can then undergo an elimination reaction under basic conditions to form a vinyl group at the C-9 position. researchgate.net This strategy has been employed in the synthesis of complex VDAT–acridine conjugates for biological applications. researchgate.net

This sequence highlights the utility of the methylthio group as a masked vinyl group, providing a synthetic route to 9-vinylacridines which may not be accessible through direct vinylation methods.

Electrophilic and Radical Reactions of the Acridine Core

The reactivity of the acridine core in this compound is influenced by the electronic properties of its substituents. The methoxy group at the 2-position is an electron-donating group, which activates the acridine ring towards electrophilic substitution. This directing effect is particularly noticeable in reactions with electrophiles. For instance, studies on 2-hydroxy- or 2-methoxyacridines have shown that electrophilic attack, such as with formaldehyde (B43269) in strongly acidic conditions, is directed to the 1-position. thieme-connect.comresearchgate.net This regioselectivity is a consequence of the enhanced electron density at this position due to the resonance effect of the adjacent methoxy group. thieme-connect.com In contrast, electrophilic substitution on the unsubstituted acridine ring typically results in a mixture of products, with a preference for the 2- and 7-positions. researchgate.net

While specific studies on the radical reactions of this compound are not extensively documented, general principles of radical chemistry suggest that the acridine nucleus can be susceptible to radical attack. The nitrogen atom in the acridine ring can influence the distribution of spin density in a radical intermediate. The existence of acridine radical cations has been demonstrated, and these species can participate in further reactions such as dimerization. researchgate.net Radical reactions involving acridine derivatives can be initiated by various means, including photochemically or through single electron transfer processes. scispace.com The presence of the methylthio group at the 9-position could also influence radical reactions, potentially through stabilization of adjacent radical centers or by participating in the reaction itself, for example, through homolytic cleavage of the C-S or S-C bonds under certain conditions. rsc.org

Electrochemical Behavior of this compound and Analogues

The electrochemical properties of this compound and its analogues have been investigated to understand their redox behavior, which can serve as a model for their metabolic degradation pathways.

Studies on a series of 9-(alkylthio)acridine derivatives have shown that these compounds typically exhibit two anodic waves in non-aqueous solvents like anhydrous acetonitrile. researchgate.net The half-wave potentials for these oxidation processes are influenced by the nature of the substituents on the acridine ring and the alkyl group attached to the sulfur atom. researchgate.net The first half-wave potential (EI 1/2) corresponds to the initial oxidation of the molecule, while the second (EII 1/2) relates to a subsequent oxidation step at a higher potential. researchgate.net

For a series of 9-(alkylthio)acridine derivatives, the following half-wave potentials have been reported:

| Derivative Number | Substituents on Acridine Ring | Alkyl Group (R) in -S-R | EI 1/2 (V) | EII 1/2 (V) |

|---|---|---|---|---|

| 8 | H | -CH(CH3)2 | 1.020 | 1.530 |

| 9 | H | -CH2CH(CH3)2 | 1.025 | 1.520 |

| 10 | 2-NH2 | -CH3 | 0.525 | 0.945 |

| 11 | 4-NH2 | -CH3 | 0.620 | 1.400 |

| 12 | 2-NO2 | -CH3 | 1.295 | 1.545 |

| 13 | 4-NO2 | -CH3 | 1.210 | 1.500 |

Table 1: Half-wave potentials of selected 9-(alkylthio)acridine derivatives. Potentials were measured against Ag/AgNO3/NaClO4 in acetonitrile. researchgate.net

The data in the table demonstrates the influence of substituents on the oxidation potentials. Electron-donating groups, such as an amino group, lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like a nitro group, increase the oxidation potential.

The electrochemical oxidation of 9-(alkylthio)acridines is believed to proceed through a multi-step mechanism. researchgate.net The initial step is the formation of a radical cation centered on the acridine ring system. researchgate.netnih.gov This radical cation can then undergo further reactions. One proposed pathway involves the dimerization of the radical cations to form dimeric species. researchgate.net The existence of acridine radical cations has been supported by techniques such as ESR spectroscopy. researchgate.net

Hydrolytic Stability and Degradation Mechanisms

9-Substituted acridines can be susceptible to hydrolysis, leading to the formation of the corresponding 9-acridanone derivative. clockss.org The rate of this hydrolysis is significantly influenced by the pH of the medium and the nature of the leaving group at the 9-position. For instance, 9-chloroacridines are known to be sensitive to acid-catalyzed hydrolysis. clockss.org The stability of 9-aminoacridine derivatives has also been shown to be affected by steric hindrance and the electronic nature of the substituents. clockss.org

In a study of aza-acridine derivatives, it was found that the electron density distribution around the carbonyl group plays a crucial role in the hydrolytic stability of the heterocyclic ring. nih.govmdpi.com The presence of a methoxy group can influence the stability, as seen in the comparison of a methoxy-substituted aza-acridine with its non-methoxy counterpart, where the former showed significantly greater stability towards hydrolysis. mdpi.com This suggests that the 2-methoxy group in this compound could potentially influence its hydrolytic stability. However, without direct experimental data, the precise degradation mechanism and rate of hydrolysis for this compound remain to be determined.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of a compound. The following sections detail the anticipated results from various spectroscopic analyses of 2-Methoxy-9-(methylthio)acridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data for structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the acridine (B1665455) core, the methoxy (B1213986) protons, and the methylthio protons. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the methoxy and methylthio groups. The methoxy group at the C-2 position would likely cause an upfield shift for the adjacent protons (H-1 and H-3) compared to unsubstituted acridine. The methylthio group at C-9 will also influence the chemical shifts of the protons in its vicinity.

Expected ¹H NMR Chemical Shifts:

Aromatic Protons: A complex multiplet pattern is expected in the range of δ 7.0-8.5 ppm.

Methoxy Protons (-OCH₃): A singlet integrating to three protons is anticipated around δ 3.9-4.0 ppm. For instance, the methoxy protons in a related compound, N2-(4-((6-chloro-2-methoxyacridin-9-yl)amino)butyl)-6-(2-(methylthio)ethyl)-1,3,5-triazine-2,4-diamine, appear at δ 3.95 ppm iucr.orgcore.ac.uk.

Methylthio Protons (-SCH₃): A singlet integrating to three protons is expected in the region of δ 2.1-2.8 ppm. In a similar acridine derivative, the methylthio protons were observed at δ 2.13 ppm iucr.orgcore.ac.uk.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, methoxy, and methylthio carbons. The carbon atoms directly attached to the electron-donating methoxy and methylthio groups (C-2 and C-9) will experience a downfield shift.

Expected ¹³C NMR Chemical Shifts:

Aromatic Carbons: Signals are expected in the range of δ 110-150 ppm.

C-2 (attached to -OCH₃): Expected to be significantly downfield. In N-(3,5 dimethoxyphenyl)acridin-9-amine, the aromatic carbon attached to the methoxy group appears at δ 161.62 ppm nih.gov.

C-9 (attached to -SCH₃): The chemical shift will be influenced by the sulfur atom.

Methoxy Carbon (-OCH₃): A signal is anticipated around δ 55-56 ppm iucr.orgcore.ac.uknih.gov.

Methylthio Carbon (-SCH₃): A signal is expected around δ 15-16 ppm iucr.orgcore.ac.uk.

A data table of ¹³C NMR chemical shifts for a related compound is provided below for comparison.

| Carbon Atom | Chemical Shift (δ, ppm) in a related acridine derivative |

| -SCH₃ | 15.6 |

| -OCH₃ | 55.6 |

| Aromatic C | 99.1 - 149.5 |

| C=N | 156.2 |

Data from a related compound: N2-(4-((6-chloro-2-methoxyacridin-9-yl)amino)butyl)-6-(2-(methylthio)ethyl)-1,3,5-triazine-2,4-diamine iucr.orgcore.ac.uk

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₅H₁₃NOS), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the methyl group from the methylthio moiety (-•CH₃), the loss of the entire methylthio group (-•SCH₃), and the loss of a methyl radical from the methoxy group.

Expected Mass Spectrometry Data:

Molecular Ion Peak [M]⁺•: The mass corresponding to the molecular formula C₁₅H₁₃NOS.

High-Resolution Mass: A precise mass measurement would confirm the elemental composition. For a related compound, N2-(4-((6-chloro-2-methoxyacridin-9-yl)amino)butyl)-6-(2-(methylthio)ethyl)-1,3,5-triazine-2,4-diamine, the [M+H]⁺ ion was found at m/z 498.1844, which was very close to the calculated value of 498.1837 iucr.orgcore.ac.ukelifesciences.org.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to the C-H, C=C, C=N, and C-O bonds.

Expected IR Absorption Bands:

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

Aliphatic C-H stretching (from -OCH₃ and -SCH₃): Around 2850-2960 cm⁻¹.

C=C and C=N stretching (in the acridine ring): In the range of 1450-1650 cm⁻¹.

C-O-C stretching (ether linkage): Strong absorption bands around 1020-1250 cm⁻¹. For 6,9-dichloro-2-methoxyacridine, characteristic peaks are observed in the fingerprint region nist.gov.

C-S stretching: Typically weak and found in the fingerprint region around 600-800 cm⁻¹.

A table of characteristic IR absorptions for a related acridine derivative is provided below.

| Functional Group | Wavenumber (cm⁻¹) in 2-methyl-9-chloroacridine |

| Aromatic C-H | 3026.31 |

| Aliphatic C-H | 2831.50 |

| C=C and C=N | 1600.92 and 1473.62 |

| C-N | 1340.53 |

Data from a related compound: 2-methyl-9-chloroacridine core.ac.uk

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The acridine ring system is a chromophore that absorbs UV light. The presence of the methoxy and methylthio substituents, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acridine. The spectrum of acridine typically shows multiple absorption bands corresponding to π→π* transitions. The introduction of electron-donating groups like methoxy and methylthio can influence the energy of these transitions, often leading to absorption at longer wavelengths researchgate.netresearchgate.net.

Expected UV-Vis Absorption Maxima (λ_max):

Multiple absorption bands are expected in the UV-A (315-400 nm) and UV-B (280-315 nm) regions.

The presence of the methoxy and methylthio groups is likely to shift the main absorption bands to longer wavelengths compared to the parent acridine molecule.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, studies on related acridine derivatives provide insight into the expected molecular conformation.

X-ray analysis of acridine derivatives generally reveals a nearly planar tricyclic ring system. The substituents at the C-2 and C-9 positions would have specific orientations relative to the acridine plane. The methoxy group is often found to be nearly coplanar with the acridine ring, while the orientation of the methylthio group at the sterically hindered C-9 position would be of particular interest. In the crystal structure of 2-Methoxy-9-phenoxyacridine, the methoxy group is nearly coplanar with the acridine ring system, while the phenoxy group is almost perpendicular to it nih.gov. The crystal packing is often stabilized by intermolecular interactions such as π–π stacking between the acridine rings and other weak interactions nih.gov.

Crystallographic Analysis and Molecular Conformation

Geometry of the Acridine Skeleton and Substituent Orientations

The acridine moiety, a tricyclic aromatic system, typically exhibits a high degree of planarity. In the analogous compound, 2-Methoxy-9-phenoxyacridine, the acridine ring system is noted to be nearly planar. nih.govnih.gov This planarity is a crucial feature, as it facilitates the π-π stacking interactions that are common in the crystal structures of such aromatic compounds.

The orientation of substituents on the acridine skeleton is dictated by electronic and steric factors. For 2-Methoxy-9-phenoxyacridine, the following orientations have been observed:

The methoxy group at the C2 position is nearly co-planar with the acridine skeleton. The dihedral angle between the plane of the acridine moiety and the plane defined by the C2, O15, and C16 atoms is a mere 4.5 (1)°. nih.govnih.gov This co-planarity suggests electronic conjugation between the methoxy group's lone pair of electrons and the aromatic system of the acridine ring.

The phenoxy group at the C9 position, in stark contrast, is oriented nearly perpendicular to the plane of the acridine ring system, with a dihedral angle of 85.0 (1)°. nih.govnih.gov This perpendicular arrangement minimizes steric hindrance and is a common feature for bulky substituents at the sterically hindered 9-position of the acridine core.

Based on these observations, it is reasonable to infer a similar geometry for this compound. The acridine skeleton would be expected to be largely planar. The 2-methoxy group would likely be co-planar with the ring to maximize electronic interaction, while the 9-(methylthio) group would adopt a more perpendicular orientation relative to the acridine plane to alleviate steric strain.

Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions are critical in determining the physical properties of the compound, such as melting point and solubility. In the crystal structure of the related 2-Methoxy-9-phenoxyacridine, several key interactions stabilize the lattice. nih.govnih.gov

The molecules form inversion dimers, which are connected through a combination of π–π interactions involving the planar acridine skeletons and C–H···N hydrogen bonds. nih.gov These dimers are further linked into the broader crystal lattice by C–H···π interactions. nih.govnih.gov The π–π interactions are attractive forces between the electron clouds of the aromatic rings, while the C–H···N and C–H···π interactions represent weak hydrogen bonds. The mean planes of adjacent acridine moieties in the crystal are found to be either parallel or inclined at various angles, such as 14.3 (1)°, 65.4 (1)°, and 67.3 (1)°. nih.govnih.gov

A summary of the intermolecular interactions observed in the crystal structure of the analogous 2-Methoxy-9-phenoxyacridine is presented below. It is anticipated that this compound would exhibit a similar suite of interactions, with the sulfur atom of the methylthio group potentially participating in additional weak interactions.

| Interaction Type | Description | Atoms Involved (in analog) |

|---|---|---|

| π–π Interactions | Attractive, noncovalent interactions between aromatic rings. Involves the acridine skeletons of inversely oriented molecules. | Centroids of the acridine ring systems |

| C–H···N Hydrogen Bonds | Weak hydrogen bonds linking molecules within the dimers. | Aromatic C-H donors and the acridine ring Nitrogen (N10) acceptor |

| C–H···π Interactions | Weak hydrogen bonds linking the dimers into the larger crystal lattice. | Aliphatic (methoxy) and aromatic C-H donors and the π-system of the acridine rings |

Chemiluminescence Phenomena Associated with Acridinium (B8443388) Derivatives

Acridinium derivatives, which are the quaternized salt forms of acridines, are renowned for their chemiluminescent properties and are widely used as labels in diagnostic assays. ijcce.ac.irsemanticscholar.org The light-emitting reaction is typically triggered by an oxidant, such as hydrogen peroxide, in a basic medium. ijcce.ac.irnih.gov

The generally accepted mechanism for acridinium ester chemiluminescence proceeds as follows:

Nucleophilic Attack: In a basic solution, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a strong nucleophile. This anion attacks the electrophilic C9 carbon of the acridinium ring. ijcce.ac.ir

Formation of a Dioxetanone Intermediate: This attack leads to the displacement of the leaving group at the 9-position and the formation of a short-lived, high-energy four-membered ring intermediate called a dioxetanone. ijcce.ac.irresearchgate.net

Decomposition and Light Emission: The unstable dioxetanone rapidly decomposes, breaking down into carbon dioxide and an electronically excited N-methylacridone molecule. ijcce.ac.ir

Fluorescence: The excited N-methylacridone then relaxes to its ground state by emitting a photon of light. This emission is typically a blue fluorescence with a maximum wavelength around 430-442 nm. ijcce.ac.irsemanticscholar.org

The efficiency and kinetics of the chemiluminescence are highly dependent on the molecular structure of the acridinium derivative, particularly the nature of the leaving group at the C9 position and any substituents on the acridine ring itself. semanticscholar.orgacs.org For instance, introducing electron-withdrawing groups to the leaving group can enhance the chemiluminescence intensity under neutral pH conditions. acs.org Conversely, adding methyl groups to the acridine ring can shift the optimal pH for strong light emission towards more alkaline conditions. semanticscholar.org In the case of this compound, its corresponding acridinium salt would be expected to follow this general chemiluminescent pathway, with the methylthio group serving as the leaving group during the reaction with hydrogen peroxide.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic characteristics of 2-Methoxy-9-(methylthio)acridine. These methods are instrumental in predicting molecular geometry, electronic distribution, and reactivity parameters.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru

For acridine (B1665455) derivatives, the HOMO-LUMO gap is a key descriptor in conceptual density functional theory (CDFT) studies. researchgate.net The reactivity of these molecules can be tuned by altering the substituents on the acridine core, which in turn modifies the HOMO and LUMO energy levels. nih.gov For instance, the introduction of different substituents can either increase or decrease the energy gap, thereby affecting the molecule's stability and reactivity. researchgate.netd-nb.info In the context of this compound, the methoxy (B1213986) and methylthio groups are expected to influence the electronic distribution and thus the HOMO-LUMO gap.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. chimicatechnoacta.ru |

This table provides a general overview of the significance of HOMO and LUMO energies. Specific calculated values for this compound were not available in the provided search results.

Molecular Orbital Contributions to Reactivity (e.g., π-electron densities)

The reactivity of acridine and its derivatives is significantly influenced by the distribution of π-electrons within the aromatic system. researchgate.net The π-electron densities at different positions of the acridine ring determine the sites susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, aromatic nucleophilic substitution at the C9 carbon of acridine is a crucial reaction in many of its applications. researchgate.net

The methoxy group at the 2-position and the methylthio group at the 9-position of this compound will modulate the π-electron densities across the acridine core. The methoxy group is an electron-donating group, which can increase the electron density at certain positions of the ring, while the methylthio group's effect can be more complex. Theoretical calculations can map these π-electron densities, providing a quantitative measure of the reactivity at each atomic site. researchgate.net

Fukui Functions and Reactivity Indices

Fukui functions are powerful tools within density functional theory (DFT) for predicting the most reactive sites in a molecule. nih.gov They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov This allows for the identification of sites susceptible to nucleophilic, electrophilic, and radical attack. nih.gov

For acridine derivatives, Fukui functions can pinpoint the atoms most likely to participate in chemical reactions. researchgate.net These reactivity indices, along with other DFT-based descriptors like chemical hardness, softness, and electronegativity, provide a comprehensive picture of the molecule's chemical behavior. acs.org The calculation of Fukui functions for this compound would allow for a detailed prediction of its reactivity towards various reagents. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's flexibility and the stability of its different spatial arrangements. mdpi.com

Rotational Barriers of Substituents (e.g., methylthio group twisting)

Computational methods can be used to calculate these rotational barriers, providing insights into the flexibility of the substituents. wisc.edu The study of rotational barriers in similar substituted aromatic systems has shown that the size and nature of the substituents play a crucial role in determining the height of these energy barriers. cdnsciencepub.comnih.gov

Stability of Different Conformations

Due to the rotation of its substituents, this compound can exist in various conformations. nih.gov Computational methods can be employed to determine the relative energies of these different conformations and identify the most stable ones. nih.goviucr.org This is often achieved by mapping the potential energy surface (PES) of the molecule as a function of the rotational angles of the substituents. nih.gov

Molecular dynamics (MD) simulations can further provide a dynamic picture of the conformational landscape. mdpi.comnih.gov By simulating the movement of atoms over time, MD can reveal the preferred conformations and the transitions between them. peerj.com This information is crucial for understanding how the molecule might behave in different environments and how its shape might influence its interactions with other molecules. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies are fundamental in understanding how the structural features of a molecule influence its reactivity. For acridine derivatives, these studies often correlate electronic and steric parameters with reaction rates, providing valuable insights for the design of new compounds with tailored properties. nih.govnih.goveurekaselect.com

Correlation of Electronic and Steric Parameters with Reaction Rates

The reactivity of acridine derivatives is significantly influenced by the electronic and steric nature of their substituents. mdpi.comacs.org The methoxy group at the 2-position and the methylthio group at the 9-position of the target compound are expected to modulate its reactivity through both electronic and steric effects. The electron-donating nature of the methoxy group can influence the electron density of the acridine ring system, while the methylthio group at the reactive 9-position can impact nucleophilic substitution reactions. thieme-connect.com

A hypothetical QSRR study on this compound would involve the calculation of various electronic and steric descriptors.

Table 1: Hypothetical Electronic and Steric Parameters for QSRR Study of this compound

| Parameter Category | Specific Descriptor | Potential Influence on Reactivity |

| Electronic | Hammett constants (σ) | Quantifies the electron-donating/withdrawing nature of substituents. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. | |

| Mulliken Atomic Charges | Indicates the electron distribution across the molecule. | |

| Steric | Taft Steric Parameters (Es) | Quantifies the bulkiness of the substituents. |

| Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. researchgate.net | |

| van der Waals Volume | Represents the space occupied by the molecule. |

By correlating these calculated parameters with experimentally determined reaction rates for a series of related compounds, a statistically significant QSRR model could be developed. Such a model would be invaluable for predicting the reactivity of other, yet unsynthesized, 2-methoxy-9-thio-substituted acridines.

Predictive Models for Chemical Transformations

Predictive models for the chemical transformations of this compound would be a direct outcome of robust QSRR studies. These models, often based on multiple linear regression or more advanced machine learning algorithms, could forecast the susceptibility of the compound to various reactions, such as nucleophilic aromatic substitution at the 9-position, which is a common reaction for acridines. thieme-connect.com

For instance, a predictive model could take the form of the following equation:

log(k) = c₀ + c₁σ + c₂Es + ...

Where k is the reaction rate constant, and c represents the coefficients determined from the regression analysis of the electronic (σ) and steric (Es) parameters. The development of such models is crucial for designing efficient synthetic routes and understanding the metabolic fate of the compound. nih.gov

Molecular Modeling of Chemical Interactions

Molecular modeling techniques, particularly docking simulations, are powerful tools for investigating how a molecule like this compound might interact with biological macromolecules. nih.govijpsjournal.commdpi.com

Docking Simulations with Defined Chemical Binding Sites

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target receptor. For acridine derivatives, a common target is the DNA G-quadruplex, due to the planar nature of the acridine ring which allows for intercalation. nih.govacs.org

A hypothetical docking study of this compound with a defined binding site, for example, the active site of a specific enzyme or a DNA G-quadruplex, would provide critical information on its potential biological activity. The simulation would calculate the binding energy and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 2: Hypothetical Docking Simulation Results for this compound with a G-Quadruplex Binding Site

| Parameter | Hypothetical Value/Description | Significance |

| Binding Energy | -8.5 kcal/mol | Indicates a potentially stable binding interaction. |

| Intermolecular Interactions | π-π stacking with guanine (B1146940) bases | A primary mode of binding for planar aromatic ligands to G-quadruplexes. |

| Hydrogen bond between the methoxy oxygen and a donor group on the receptor. | Contributes to the specificity and stability of the binding. | |

| Hydrophobic interactions involving the methylthio group. | Enhances the overall binding affinity. | |

| Predicted Pose | The acridine core intercalated between G-quartets, with substituents oriented towards the grooves. | Provides a structural basis for the compound's potential biological effect. |

The results from such simulations could guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, modifications to the methoxy or methylthio groups could be explored to optimize interactions within the binding pocket. nih.gov

Chemical Applications in Materials Science and Probe Development

Development as Fluorescent Probes and Dyes

Acridine (B1665455) derivatives are well-known for their fluorescent properties and are often explored as fluorescent probes and dyes. ontosight.airsc.org For instance, related compounds like 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) are utilized as pH-sensitive fluorescent probes. medchemexpress.comnih.gov However, specific studies detailing the development and application of 2-Methoxy-9-(methylthio)acridine in this capacity are not readily found.

Applications in Chemical Sensing and Visualization

While various acridine-based fluorescent sensors have been developed for detecting specific analytes and for cellular imaging, no specific applications in chemical sensing or visualization have been reported for this compound. mdpi.comrsc.org

Use in Laser Technologies

The potential use of acridine derivatives in laser technologies, for example as components in two-photon absorption processes, has been a subject of research. google.com However, there is no specific information available regarding the application of this compound in this field.

Complexation Chemistry with Metal Ions

The synthesis and characterization of metal complexes with various organic ligands, including those derived from heterocyclic compounds, is a broad area of study. nih.govresearchgate.netrsc.orgmdpi.com

Synthesis and Characterization of Metal-Acridine Complexes

The synthesis of metal complexes involving acridine-based ligands has been reported for various applications. researchgate.net However, there are no specific published studies on the synthesis and characterization of metal complexes where this compound acts as a ligand.

Photophysical Properties of Complexes (e.g., photosensitization, triplet state emitters)

The photophysical properties of metal complexes, including their potential as photosensitizers and triplet state emitters, are of significant interest in various fields. acs.orgrsc.orgrsc.orgmdpi.com While the photochemistry of acridine itself has been studied, specific data on the photophysical properties of metal complexes of this compound, such as their capacity for photosensitization or as triplet state emitters, is not available. mdpi.com

Interactions with Biological Macromolecules (Mechanistic Focus)

The interaction of acridine derivatives with biological macromolecules, particularly DNA, is a well-documented area of research, often focusing on their potential as intercalating agents. researchgate.netresearchgate.net However, a mechanistic focus on the interactions of this compound with biological macromolecules has not been a subject of published research.

Elucidation of DNA Intercalation Mechanisms

Acridine derivatives are well-known for their ability to insert themselves between the base pairs of DNA, a process known as intercalation. farmaciajournal.com This interaction is a primary mechanism behind their biological activities and their use as fluorescent probes for nucleic acids. The planar, polyaromatic structure of the acridine ring is crucial for this mode of binding, allowing it to stack between adjacent base pairs in the DNA double helix through non-covalent forces such as van der Waals, hydrophobic, and ionic interactions. farmaciajournal.com

The intercalation of acridine compounds into the DNA structure typically leads to significant changes in the spectral properties of the molecule, such as hypochromism (a decrease in molar absorptivity) and bathochromic shifts (a shift to longer wavelengths) in the UV-Vis absorption spectrum. farmaciajournal.com These changes arise from the strong electronic coupling between the acridine chromophore and the DNA base pairs. farmaciajournal.com

Research on various acridine derivatives has provided insights into the specifics of this interaction:

Electron Transfer Reactions: Once intercalated, acridine-based drugs can participate in electron transfer (ET) reactions with the DNA double helix. nih.gov Depending on the substituents, the acridine moiety can act as either an electron donor or an electron acceptor. For instance, amsacrine, a 9-anilinoacridine (B1211779) derivative, is thought to act as an electron donor in ET reactions on DNA. nih.gov Such ET reactions can contribute significantly to the biological effects of these compounds. nih.gov

Structural Modifications: The nature and position of substituents on the acridine ring play a critical role in the efficacy and selectivity of DNA binding. For example, a conjugate of a vinyldiaminotriazine and 6-chloro-2-methoxyacridine (B15215803) was shown to bind effectively to duplex DNA, highlighting the role of the acridine moiety in DNA targeting. oup.com Similarly, other studies have investigated how different substituents on the acridine core influence their interaction with DNA. researchgate.net Acridine-N-oxides have also been studied for their DNA intercalating abilities, with spectral and electrochemical techniques confirming their interaction with DNA. farmaciajournal.com

Inhibition of Cellular Processes: By intercalating into the DNA, acridine derivatives can physically obstruct the processes of replication, transcription, and DNA repair, ultimately leading to cell death. farmaciajournal.com Furthermore, they are known to inhibit crucial enzymes involved in maintaining DNA topology, such as topoisomerases I and II. farmaciajournal.comresearchgate.net

The following table summarizes the observed effects of acridine derivatives on DNA, illustrating the general mechanisms attributed to this class of compounds.

| Acridine Derivative Type | Observed Interaction/Mechanism with DNA | Consequence of Interaction | Reference |

| General Acridines | Intercalation between adjacent base pairs via non-covalent interactions. | Inhibition of DNA replication, transcription, and repair; Inhibition of topoisomerases. | farmaciajournal.com |

| Amsacrine (9-anilinoacridine) | Acts as an electron donor in electron transfer reactions on DNA. | Potential contribution to antitumor activity. | nih.gov |

| Acridine-N-Oxides | Intercalation confirmed by spectral and electrochemical shifts. | Potential for use in the design of novel aptasensors. | farmaciajournal.com |

| VDAT-Acridine Conjugate | Binds to duplex DNA, with a preference for T-T mismatched DNA. | Alkylation of DNA. | oup.com |

Mode of Interaction with Protein Structures (e.g., enzyme binding sites)

The interaction of acridine derivatives is not limited to DNA; they are also known to bind to various proteins, particularly at their active or allosteric sites. This binding can lead to the modulation of protein function, a property that is exploited in drug development and for creating specific molecular probes. The reactivity of the acridine scaffold, particularly at the C-9 position, is a key factor in these interactions. researchgate.net

Enzyme Inhibition: Acridine derivatives have been developed as potent inhibitors for a range of enzymes.

Kinases: A series of compounds with an acridine core were synthesized as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). nih.govelifesciences.org These inhibitors occupy the ATP-binding pocket of the enzyme, engaging in extensive hydrophobic and hydrogen bond interactions. nih.gov The development of selective inhibitors for DYRK2 and related kinases like DYRK3 is significant, as these enzymes regulate crucial cellular processes such as proteasome activity and protein synthesis. nih.govelifesciences.org

Cholinesterases: Heterodimers containing acridine moieties have shown high inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. researchgate.net Docking studies of related compounds have revealed interactions with amino acid residues in the peripheral anionic site of the enzyme. mdpi.com

Other Enzymes: Acridine derivatives have also been investigated as inhibitors of other enzymes, including topoisomerases and α-glucosidase. researchgate.netmdpi.com

Interaction with Prion Proteins: Bis-acridine analogs have been shown to inhibit the formation of the scrapie isoform of the prion protein (PrPSc). researchgate.net The mechanism is thought to involve the reaction of the acridine moiety with thiol groups present in proteins and peptides. researchgate.net The structure and length of the linker connecting the two acridine units are important determinants for this inhibitory activity. researchgate.net

Cytochrome P450 Interaction: While not a direct derivative of this compound, the related compound 2-methoxy-4′-methylthio-trans-stilbene was identified as a selective and potent inhibitor of Cytochrome P450 1A1 (CYP1A1). nih.gov This highlights the potential for molecules with methoxy (B1213986) and methylthio groups to interact favorably with the binding sites of metabolic enzymes. nih.gov

The table below provides examples of acridine derivatives and their interactions with specific protein targets.

| Acridine Derivative | Protein Target | Mode of Interaction | Result of Interaction | Reference |

| Acridine Core Derivatives | DYRK2 | Binds to the ATP-binding pocket via hydrophobic and hydrogen bond interactions. | Inhibition of kinase activity. | nih.gov |

| Bis-acridines | Prion Protein (PrPSc) | Reacts with thiol groups in the protein. | Inhibition of PrPSc formation. | researchgate.net |

| Acridine Heterodimers | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Binds to the enzyme, potentially at the peripheral anionic site. | Potent inhibition of enzyme activity. | researchgate.net |

| Acridine-9-carboxamide-1,2,3-triazole derivatives | α-glucosidase | Binds to the enzyme. | Superior inhibitory activity compared to standard drugs. | mdpi.com |

Future Research Trajectories in Acridine Chemical Sciences

Exploration of Novel Synthetic Pathways for Acridines with Diverse Substitution Patterns

The functionalization of the acridine (B1665455) core is crucial for tuning its chemical and physical properties. While classical methods like the Bernthsen and Ullmann syntheses have been foundational, contemporary research is focused on developing more efficient, greener, and versatile synthetic routes to access acridines with diverse substitution patterns. rsc.orgmdpi.com

A key precursor for the synthesis of 9-substituted acridines is the corresponding 9-chloroacridine (B74977) derivative. In the case of 2-Methoxy-9-(methylthio)acridine, the synthesis would logically proceed through the intermediate 2-Methoxy-9-chloroacridine . The preparation of this intermediate has been reported via the cyclization of N-(2-methoxyphenyl)anthranilic acid using phosphorus oxychloride (POCl₃). arabjchem.orgclockss.org

The subsequent introduction of the methylthio group at the 9-position can be achieved through a nucleophilic substitution reaction. This typically involves reacting the 9-chloroacridine with a suitable sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base. This displacement reaction is a common strategy for the synthesis of 9-thioether acridine derivatives.

Future research in this area is directed towards the development of one-pot synthesis methods and the use of more environmentally benign catalysts. scielo.org.mxsid.irrsc.orgmdpi.comacs.orgresearchgate.net For instance, the use of solid-supported catalysts and microwave-assisted synthesis can lead to shorter reaction times and higher yields. rsc.org Furthermore, direct C-H activation and functionalization of the acridine ring are emerging as powerful strategies to introduce substituents at various positions, bypassing the need for pre-functionalized starting materials. The development of transition-metal-catalyzed cross-coupling reactions has also significantly expanded the toolbox for creating acridines with complex substitution patterns. sci-hub.ru

Table 1: Synthesis of 2-Methoxy-9-chloroacridine (Illustrative)

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | N-(2-methoxyphenyl)anthranilic acid | POCl₃, heat | 2-Methoxy-9-chloroacridine | arabjchem.orgclockss.org |

Advanced Mechanistic Studies of Acridine Redox Chemistry

The redox behavior of acridines is central to many of their applications, including their use as photocatalysts and in biological systems. Acridine derivatives can undergo both oxidation and reduction processes, often involving the nitrogen atom and the extended π-system.

The oxidation of certain acridine derivatives can lead to the formation of stable radical cations or dicationic species. For example, 9-anilinoacridines can be oxidized to quinone diimines. arabjchem.org The redox potentials of acridines are highly dependent on the nature and position of the substituents on the acridine core. Electron-donating groups, such as the methoxy (B1213986) group in This compound , are expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would have the opposite effect.

Integration of Machine Learning in the Design of Novel Acridine Scaffolds for Chemical Purposes

Generative models, a class of ML algorithms, can even design entirely new molecular structures with optimized properties. These models can be trained to generate novel acridine scaffolds that are predicted to have superior performance for a specific application, such as catalysis or sensing. nih.govresearchgate.netmdpi.com The integration of ML into the design-build-test-learn cycle has the potential to dramatically accelerate the pace of discovery in acridine chemistry. This data-driven approach can help to uncover non-intuitive design principles and guide synthetic chemists towards the most promising regions of the acridine chemical space.

Development of Acridine-Based Chemical Tools and Reagents

The unique photophysical and chemical properties of the acridine scaffold make it an excellent platform for the development of chemical tools and reagents for a wide range of applications.

Acridine derivatives are well-known for their fluorescence properties. ontosight.ai The extended π-system of the acridine ring often leads to strong absorption and emission in the visible region of the electromagnetic spectrum. The fluorescence of acridines is often sensitive to the local environment, making them useful as fluorescent probes for sensing various analytes and monitoring chemical reactions. For example, acridine-based probes have been developed for the detection of ions and small molecules. nih.govinnovations-report.com

The reactivity of the acridine scaffold can also be harnessed to create useful chemical reagents. For instance, acridine-based ligands have been used in transition-metal catalysis. nih.govbohrium.comrsc.orgrsc.orgresearchgate.net The nitrogen atom and the planar structure of the acridine ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. The development of acridine-based pincer ligands has been a particularly active area of research, leading to catalysts for a variety of sustainable chemical transformations. nih.govrsc.org Furthermore, the ability of acridines to participate in photocatalytic cycles has led to their use as organocatalysts for a range of organic reactions. nih.gov The compound This compound , with its combination of a fluorescent core and a potentially reactive thioether group, could be a starting point for the design of novel chemical probes or ligands.

Table 2: Physicochemical Data of a Related Acridine Compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, CDCl₃) | Reference |

| 2-Methoxy-9-chloroacridine | C₁₄H₁₀ClNO | 243.69 | 150-152 | δ 3.99 (s, 3H), 7.43 (dd, 1H), 7.45 (d, 1H), 7.58 (td, 1H), 7.73 (td, 1H), 8.08 (d, 1H), 8.17 (d, 1H), 8.36 (d, 1H) | arabjchem.orgclockss.org |

| 9-Methylacridine | C₁₄H₁₁N | 193.25 | 117-118 | δ 3.02 (s, 3H), 7.51-7.56 (m, 2H), 7.72-7.76 (m, 2H), 8.18-8.21 (m, 4H) | chemicalbook.com |

| 3,6-Bis(dimethylamino)-9-(methylthio)acridine | C₁₉H₂₃N₃S | 325.48 | Not available | ¹H NMR (DMSO-d₆): δ 2.48 (s, 3H), 3.13 (s, 12H), 6.90 (d, 2H), 7.37 (dd, 2H), 8.41 (d, 2H) | nih.gov |

| 9(10H)-Acridone | C₁₃H₉NO | 195.22 | 360-362 | ¹H NMR (DMSO-d₆): δ 7.29 (t, 2H), 7.61 (d, 2H), 7.78 (t, 2H), 8.19 (d, 2H), 11.7 (s, 1H) | chemicalbook.com |

Note: Data for this compound is not available in the searched literature. The table provides data for structurally related compounds for illustrative purposes.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methoxy-9-(methylthio)acridine and related derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-Methoxy-9-chloroacridine derivatives are prepared by heating 2-[(2-methoxyphenyl)amino]benzoic acid with excess POCl₃ at 400 K for 3 hours . For sulfur-substituted derivatives like 9-(methylthio)acridinium salts, methyl trifluoromethanesulfonate is used to quaternize the acridine’s nitrogen atom, enabling further reactivity with oxidants . Key considerations include stoichiometric control of reagents and purification via recrystallization.

Q. How is the crystal structure of this compound determined, and what structural features influence its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method, revealing bond lengths, angles, and intermolecular interactions. For instance, in 9-phenoxyacridine analogs, the acridine skeleton deviates from planarity by ~0.0147 Å, with methoxy groups nearly coplanar (4.5° tilt) . Stability arises from π-π stacking (3.4–3.8 Å distances) and C–H···N hydrogen bonds (2.6–2.8 Å) between adjacent molecules .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy and methylthio groups).

- UV-Vis : Absorption bands (~350–400 nm) correlate with π→π* transitions in the acridine core .

- MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. methylthio) influence the chemiluminescent properties of acridinium derivatives?

- Methodological Answer : Substituents at position 9 modulate electron density and steric effects. For example, 9-(methylthio)acridinium triflate exhibits chemiluminescence upon oxidation due to destabilization of the excited state by sulfur’s electron-withdrawing nature. Quantum yields depend on substituent polarity and solvent effects . Comparative studies using time-resolved fluorescence and DFT calculations are recommended to quantify substituent impacts.

Q. What intermolecular interactions govern the packing of this compound in the solid state?

- Methodological Answer : Crystal packing is stabilized by:

- π-π interactions : Parallel-displaced stacking of acridine cores (3.5–4.0 Å).

- C–H···X (X = O, N, S) bonds : Key for lattice cohesion (e.g., C–H···O bonds at 2.7 Å in sulfonate salts) .

- Van der Waals forces : Dominant in nonpolar regions. Hirshfeld surface analysis and Mercury software can map interaction networks .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Simulate binding to targets like topoisomerase I/II or DNA (e.g., intercalation energy ~−8 kcal/mol for acridine-DNA complexes) .

- QSAR models : Correlate substituent descriptors (logP, polar surface area) with cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .

- MD simulations : Assess stability of drug-target complexes over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological activities of acridine derivatives?

- Methodological Answer :

- Dose-response assays : Use standardized protocols (e.g., MTT assays) across multiple cell lines to account for variability .

- Metabolic stability tests : Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .

- Structural analogs : Synthesize derivatives with controlled substituent positions (e.g., para vs. ortho methoxy) to isolate activity contributors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.